molecular formula C17H20N2O B248231 3-[benzyl(methyl)amino]-N-phenylpropanamide

3-[benzyl(methyl)amino]-N-phenylpropanamide

Cat. No. B248231
M. Wt: 268.35 g/mol
InChI Key: NFELZTYMRABDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[benzyl(methyl)amino]-N-phenylpropanamide, also known as N-Benzyl-N-methylphenethylamine, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that acts as a stimulant and is known to increase focus, attention, and alertness. This compound has gained significant attention in recent years due to its potential use in scientific research.

Mechanism of Action

The mechanism of action of 3-[benzyl(methyl)amino]-N-phenylpropanamide involves its ability to inhibit the reuptake of dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the postsynaptic neuron.
Biochemical and Physiological Effects:
The use of 3-[benzyl(methyl)amino]-N-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine, leading to increased alertness, focus, and attention. This compound has also been shown to increase heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[benzyl(methyl)amino]-N-phenylpropanamide in lab experiments include its ability to act as a potent dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool in the study of these neurotransmitters' roles in various physiological processes. However, the limitations of using this compound include its potential for abuse and its potential side effects, such as increased heart rate and blood pressure.

Future Directions

There are several potential future directions for the use of 3-[benzyl(methyl)amino]-N-phenylpropanamide in scientific research. One potential direction is the study of its effects on various neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. Another potential direction is the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects. Additionally, the use of this compound in combination with other drugs may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 3-[benzyl(methyl)amino]-N-phenylpropanamide can be achieved by various methods. One of the most common methods involves the reaction of benzylamine with alpha-bromopropiophenone in the presence of sodium hydroxide. This reaction leads to the formation of N-benzyl-N-methylphenethylamine, which is then converted to 3-[benzyl(methyl)amino]-N-phenylpropanamide by reacting it with benzoyl chloride.

Scientific Research Applications

The potential use of 3-[benzyl(methyl)amino]-N-phenylpropanamide in scientific research is vast. It has been found to have significant potential in the fields of neuroscience, pharmacology, and medicinal chemistry. This compound is known to act as a potent dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool in the study of these neurotransmitters' roles in various physiological processes.

properties

Product Name

3-[benzyl(methyl)amino]-N-phenylpropanamide

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-N-phenylpropanamide

InChI

InChI=1S/C17H20N2O/c1-19(14-15-8-4-2-5-9-15)13-12-17(20)18-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20)

InChI Key

NFELZTYMRABDFX-UHFFFAOYSA-N

SMILES

CN(CCC(=O)NC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CN(CCC(=O)NC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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